molecular formula C7H14N2O4 B13068010 Ethyl 2-amino-3-methyl-3-nitrobutanoate

Ethyl 2-amino-3-methyl-3-nitrobutanoate

Cat. No.: B13068010
M. Wt: 190.20 g/mol
InChI Key: VRVIJVZNTASOJI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-methyl-3-nitrobutanoate is a research chemical of interest in physiological and metabolic studies. Its core research value is linked to its potential role as a nitric oxide (NO) donor. A closely related compound, 2-nitrooxy ethyl 2-amino 3-methylbutanoate, has been investigated in a randomized controlled trial for its effects on resistance exercise performance and blood nitrate/nitrite levels in trained men, indicating a research pathway focused on nitric oxide signaling and muscle metabolism . The structural features of the compound—incorporating both an amino and a nitro group on a butanoate ester backbone—suggest it may be used as a building block in organic synthesis . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 2-amino-3-methyl-3-nitrobutanoate

InChI

InChI=1S/C7H14N2O4/c1-4-13-6(10)5(8)7(2,3)9(11)12/h5H,4,8H2,1-3H3

InChI Key

VRVIJVZNTASOJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)(C)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with a nitro-substituted precursor that contains a methyl group at the 3-position of the butanoate chain. The methyl and nitro groups are introduced through nitration and alkylation reactions on suitable aromatic or aliphatic substrates, depending on the synthetic route chosen.

Formation of Ethyl Ester Intermediate

The carboxyl group is esterified with ethanol to form the ethyl ester derivative. This esterification is typically conducted under reflux conditions with an acid catalyst, such as sulfuric acid or an alternative dehydrating agent, to promote ester formation. The reaction conditions are optimized to maximize yield and purity.

Curtius Rearrangement for Amino Group Introduction

The critical transformation in the synthesis is the Curtius rearrangement, which converts an acyl azide intermediate into an isocyanate, which subsequently hydrolyzes to the amino compound.

  • Stepwise process:
    • Conversion of the ethyl ester carboxyl group to an acyl chloride using reagents like sulfur oxychloride (SOCl₂) in a solvent such as chloroform.
    • Reaction of the acyl chloride with sodium azide in the presence of a polar aprotic solvent (e.g., dimethylformamide) to form the acyl azide.
    • Thermal rearrangement of the acyl azide to the isocyanate intermediate.
    • Hydrolysis of the isocyanate in aqueous media to yield the amino ester.

This method is favored for its high yield (up to 95% in related compounds) and environmental advantages compared to traditional amination techniques.

Hydrolysis and Purification

After the Curtius rearrangement, the amino ester is often subjected to hydrolysis under alkaline conditions (e.g., sodium hydroxide solution at 75–80°C) to remove any residual ester groups or to adjust the compound's functionalization state. The reaction is monitored by chromatographic methods to ensure completion.

The final product is isolated by acidification (pH adjustment to 2–4 with hydrochloric acid), followed by crystallization and filtration to obtain high-purity Ethyl 2-amino-3-methyl-3-nitrobutanoate.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Esterification 3-methyl-3-nitrobutanoic acid + ethanol + H₂SO₄ 65–80 12–24 Reflux, removal of water
Acyl Chloride Formation Sulfur oxychloride + chloroform 55–65 5–8 Formation of acyl chloride
Acyl Azide Formation Sodium azide + DMF 25–35 1–3 Formation of acyl azide
Curtius Rearrangement Thermal rearrangement + hydrolysis Ambient to 80 2–4 Hydrolysis to amino ester
Hydrolysis & Crystallization NaOH solution + acidification 75–80 2–4 Final purification

Research Findings and Advantages

  • Yield and Purity: The Curtius rearrangement-based synthesis yields this compound with purity exceeding 99% and yields up to 95% in related analogs, demonstrating excellent efficiency.

  • Scalability: The method is suitable for industrial scale-up due to mild reaction conditions and relatively safe reagents, with careful control of temperature and stoichiometry.

  • Environmental Impact: Using solvents like chloroform and avoiding excessive use of sulfuric acid or other harsh acids reduces environmental pollution and waste generation compared to older nitration and amination methods.

  • Stereochemistry: The synthesis preserves stereochemical integrity at the chiral center, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Outcome/Intermediate
1 Esterification Ethanol, sulfuric acid, reflux Ethyl ester of nitro-methylbutanoic acid
2 Conversion to Acyl Chloride Sulfur oxychloride, chloroform Acyl chloride intermediate
3 Formation of Acyl Azide Sodium azide, DMF Acyl azide intermediate
4 Curtius Rearrangement & Hydrolysis Heat, aqueous work-up This compound
5 Purification & Crystallization NaOH hydrolysis, acidification, crystallization Pure target compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-methyl-3-nitrobutanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Ethyl 2-amino-3-methylbutanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Ethyl 2-nitroso-3-methyl-3-nitrobutanoate or ethyl 2-nitro-3-methyl-3-nitrobutanoate.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-3-methyl-3-nitrobutanoate has a molecular formula of C7H14N2O2C_7H_{14}N_2O_2 and a molecular weight of approximately 174.20 g/mol. The compound features an ethyl ester, an amino group, and a nitro group, which contribute to its reactivity and utility in synthetic chemistry.

Pharmaceutical Applications

  • Drug Synthesis :
    • This compound serves as a building block for synthesizing various pharmaceutical compounds. Its structure allows it to participate in several chemical reactions, including nucleophilic substitutions and cross-coupling reactions such as the Suzuki–Miyaura reaction, which is essential for forming carbon-carbon bonds in drug development.
  • Nitric Oxide Donors :
    • The compound has been studied for its potential as a nitric oxide donor, which is valuable in cardiovascular therapies. Research indicates that derivatives of this compound can enhance exercise performance by increasing circulating nitrate/nitrite levels .
  • Topical Formulations :
    • A study investigated the effects of a topical gel formulation containing this compound on exercise performance. While results showed no statistically significant improvements overall, certain individuals experienced enhanced performance, indicating potential for targeted therapies .

Chemical Synthesis Applications

  • Intermediate in Organic Synthesis :
    • The compound acts as an intermediate in the synthesis of more complex molecules, particularly those containing amino and nitro functionalities. Its ability to undergo various transformations makes it a valuable reagent in synthetic organic chemistry.
  • Reactivity Studies :
    • Interaction studies have shown that this compound can engage in diverse chemical reactions, making it useful for exploring new synthetic pathways and developing novel chemical entities.

Data Table: Summary of Applications

Application Area Description References
PharmaceuticalsBuilding block for drug synthesis; nitric oxide donor potential; topical formulations
Chemical SynthesisIntermediate for complex molecule synthesis; reactivity studies

Case Study 1: Nitric Oxide Donor Research

A study focused on the effects of a topical gel formulation containing this compound demonstrated its potential as a nitric oxide donor. Participants showed varied responses in exercise performance metrics, suggesting further exploration could yield beneficial applications in sports medicine and rehabilitation .

Case Study 2: Synthetic Pathway Development

Research highlighted the compound's role in synthetic pathways leading to new pharmaceuticals. By utilizing its unique functional groups, chemists were able to develop novel compounds with potential therapeutic effects, showcasing its importance in drug discovery processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-methyl-3-nitrobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Ethyl 2-amino-3-methyl-3-nitrobutanoate* 2-amino, 3-methyl, 3-nitro C₇H₁₂N₂O₅ ~204.18 (estimated) Potential pharmaceutical intermediate (inferred)
Ethyl 2-amino-3-oxobutanoate HCl 2-amino, 3-oxo C₆H₁₁NO₃·HCl 182.00 Precursor for amino acid derivatives
Ethyl 3-hydroxy-3-methylbutanoate 3-hydroxy, 3-methyl C₇H₁₄O₃ 146.18 Flavoring agent, fragrance additive
Ethyl 2-acetyl-3-methylbutanoate 2-acetyl, 3-methyl C₉H₁₆O₃ 172.22 Pharmaceutical intermediate (ketone synthesis)
Ethyl acetoacetate 3-oxo C₆H₁₀O₃ 130.14 Drug/dye synthesis, keto-enol tautomerism

*Note: Properties for this compound are inferred from analogs.

Key Observations:
  • Nitro Group Impact: The 3-nitro group in the target compound likely increases molecular polarity and oxidative stability compared to oxo (e.g., ) or hydroxyl (e.g., ) analogs.
  • Amino Group Reactivity: The 2-amino group enables nucleophilic reactions (e.g., acylations, condensations), similar to ethyl 2-amino-3-oxobutanoate HCl , which is used in amino acid synthesis.

Biological Activity

Ethyl 2-amino-3-methyl-3-nitrobutanoate is a compound of significant interest due to its unique chemical structure, which includes both amino and nitro functional groups. This dual functionality contributes to its diverse biological activities, making it a subject of various research studies. This article explores the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented as follows:

C7H12N2O2\text{C}_7\text{H}_{12}\text{N}_2\text{O}_2

The presence of the amino group allows for interactions with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Reduction of Nitro Group : The nitro group can be enzymatically reduced to form amino or hydroxyl derivatives, which may exhibit different biological properties.
  • Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, allowing for modifications that enhance bioactivity.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

Antimicrobial Properties

This compound has been studied for its antimicrobial potential. Research indicates that compounds with similar structures exhibit notable activity against various bacterial strains. The presence of both amino and nitro groups is believed to enhance this activity by facilitating interactions with bacterial cell membranes and metabolic pathways.

Effects on Exercise Performance

A study investigated the effects of a related compound, 2-nitrooxy ethyl 2-amino 3-methylbutanoate gel, on exercise performance. Results indicated a modest increase in circulating nitrate/nitrite levels but no statistically significant improvement in exercise performance metrics among participants . This suggests that while the compound may influence physiological parameters, its direct impact on performance requires further investigation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization :
    • A comprehensive synthesis protocol was developed for this compound, involving the use of ethyl nitroacetate as a precursor. Characterization techniques included NMR spectroscopy to confirm the structural integrity of the synthesized compound .
  • Biological Interaction Studies :
    • Research has demonstrated that this compound effectively binds to proteins and nucleic acids, potentially modulating their activity. These interactions are crucial for understanding its therapeutic potential in drug design.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameFunctional GroupsBiological Activity
Ethyl 2-amino-3-methylbutanoateAminoLimited reactivity
Ethyl 2-nitro-3-methylbutanoateNitroReduced bioactivity
Mthis compoundAmino + NitroSimilar activity profile

This table illustrates that while similar compounds may share structural features, their biological activities can vary significantly based on the presence or absence of specific functional groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.